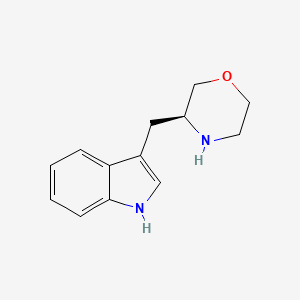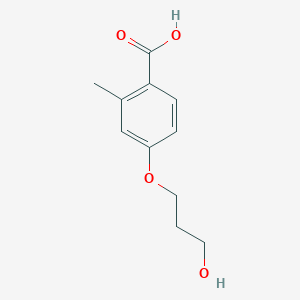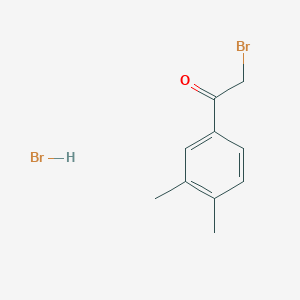
Butyl 1H,1H,2H,2H-perfluorohexyl carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl 1H,1H,2H,2H-perfluorohexyl carbonate is a specialized organofluorine compound known for its unique properties, including high thermal stability, chemical resistance, and hydrophobicity. These characteristics make it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 1H,1H,2H,2H-perfluorohexyl carbonate typically involves the reaction of butanol with 1H,1H,2H,2H-perfluorohexyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction conditions often include low temperatures to prevent decomposition and to ensure high yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and to optimize production efficiency. The use of advanced purification techniques, such as distillation and recrystallization, ensures the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Butyl 1H,1H,2H,2H-perfluorohexyl carbonate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form butanol and 1H,1H,2H,2H-perfluorohexyl alcohol.
Reduction: It can be reduced to its corresponding alcohols using reducing agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions where the carbonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Water or aqueous acids/bases.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Hydrolysis: Butanol and 1H,1H,2H,2H-perfluorohexyl alcohol.
Reduction: Corresponding alcohols.
Substitution: Various substituted products depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Butyl 1H,1H,2H,2H-perfluorohexyl carbonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex fluorinated compounds.
Biology: Employed in the development of fluorinated surfactants and emulsifiers for biological assays.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable emulsions and its biocompatibility.
Industry: Utilized in the production of high-performance coatings, lubricants, and sealants due to its chemical resistance and thermal stability.
Mecanismo De Acción
The mechanism by which Butyl 1H,1H,2H,2H-perfluorohexyl carbonate exerts its effects is primarily through its interaction with various molecular targets. Its hydrophobic and lipophobic nature allows it to form stable interfaces, making it effective in applications such as surfactants and emulsifiers. The perfluorinated chain provides thermal and chemical stability, enhancing its performance in harsh conditions.
Comparación Con Compuestos Similares
Similar Compounds
- 1H,1H,2H,2H-Perfluorodecyl acrylate
- 1H,1H,2H,2H-Perfluorooctyl methacrylate
- 1H,1H,2H,2H-Perfluorobutyl ethyl carbonate
Uniqueness
Butyl 1H,1H,2H,2H-perfluorohexyl carbonate stands out due to its specific combination of a butyl group and a perfluorohexyl chain, which provides a unique balance of hydrophobicity and reactivity. This makes it particularly suitable for applications requiring both stability and reactivity, such as in advanced coatings and drug delivery systems.
Propiedades
Fórmula molecular |
C11H13F9O3 |
|---|---|
Peso molecular |
364.20 g/mol |
Nombre IUPAC |
butyl 3,3,4,4,5,5,6,6,6-nonafluorohexyl carbonate |
InChI |
InChI=1S/C11H13F9O3/c1-2-3-5-22-7(21)23-6-4-8(12,13)9(14,15)10(16,17)11(18,19)20/h2-6H2,1H3 |
Clave InChI |
XMTBKWFPAVYAMH-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(=O)OCCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[4-(aminomethyl)phenyl]benzonitrile](/img/structure/B12079669.png)










![N-[1-(3-bromophenyl)ethyl]oxan-4-amine](/img/structure/B12079710.png)
